

Spectroscopic and Synthetic Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-hydroxybut-2-ynoate**

Cat. No.: **B1296378**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **Methyl 4-hydroxybut-2-ynoate** ($C_5H_6O_3$, Molar Mass: 114.10 g/mol).[1] This document is intended to serve as a comprehensive resource, consolidating available data to support research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Methyl 4-hydroxybut-2-ynoate**. It should be noted that while proton NMR and infrared spectroscopy data are available, experimental carbon-13 NMR and mass spectrometry data are not readily found in publicly accessible databases.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Coupling Constant (J) Hz	Reference
3.79	singlet	3	OCH ₃	[2]	
4.31	doublet	2	CH ₂	6	[2]
5.57	triplet	1	OH	[2]	
Solvent: (CD ₃) ₂ SO					

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group
3410	O-H (alcohol)
2240	-C≡C- (alkyne)
1715	C=O (ester)
Sample Preparation: Neat[2]	

¹³C NMR Spectroscopy

Experimentally determined ¹³C NMR data for **Methyl 4-hydroxybut-2-yneoate** is not readily available. However, based on the structure, five distinct carbon signals would be expected.

Mass Spectrometry

Experimental mass spectrometry data for **Methyl 4-hydroxybut-2-yneoate** is not readily available. The molecular ion peak (M⁺) would be expected at an m/z of 114, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Methyl 4-hydroxybut-2-yneoate**.

Synthesis of Methyl 4-hydroxybut-2-ynoate

A documented synthesis of **Methyl 4-hydroxybut-2-ynoate** involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.[\[2\]](#)

Materials:

- Ethylmagnesium bromide in diethyl ether
- Tetrahydropyranyl derivative of propargyl alcohol
- Dry tetrahydrofuran (THF)
- Methyl chloroformate
- Anhydrous methanol
- Dowex 50 ion-exchange resin

Procedure:

- To a solution of ethylmagnesium bromide in diethyl ether, a solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added.[\[2\]](#)
- The resulting Grignard reagent is then treated with methyl chloroformate.
- The protecting group is removed by treatment with Dowex 50 resin in anhydrous methanol.
[\[2\]](#)
- The solvent is removed under reduced pressure.
- The final product, **Methyl 4-hydroxybut-2-ynoate**, is purified by distillation.[\[2\]](#)

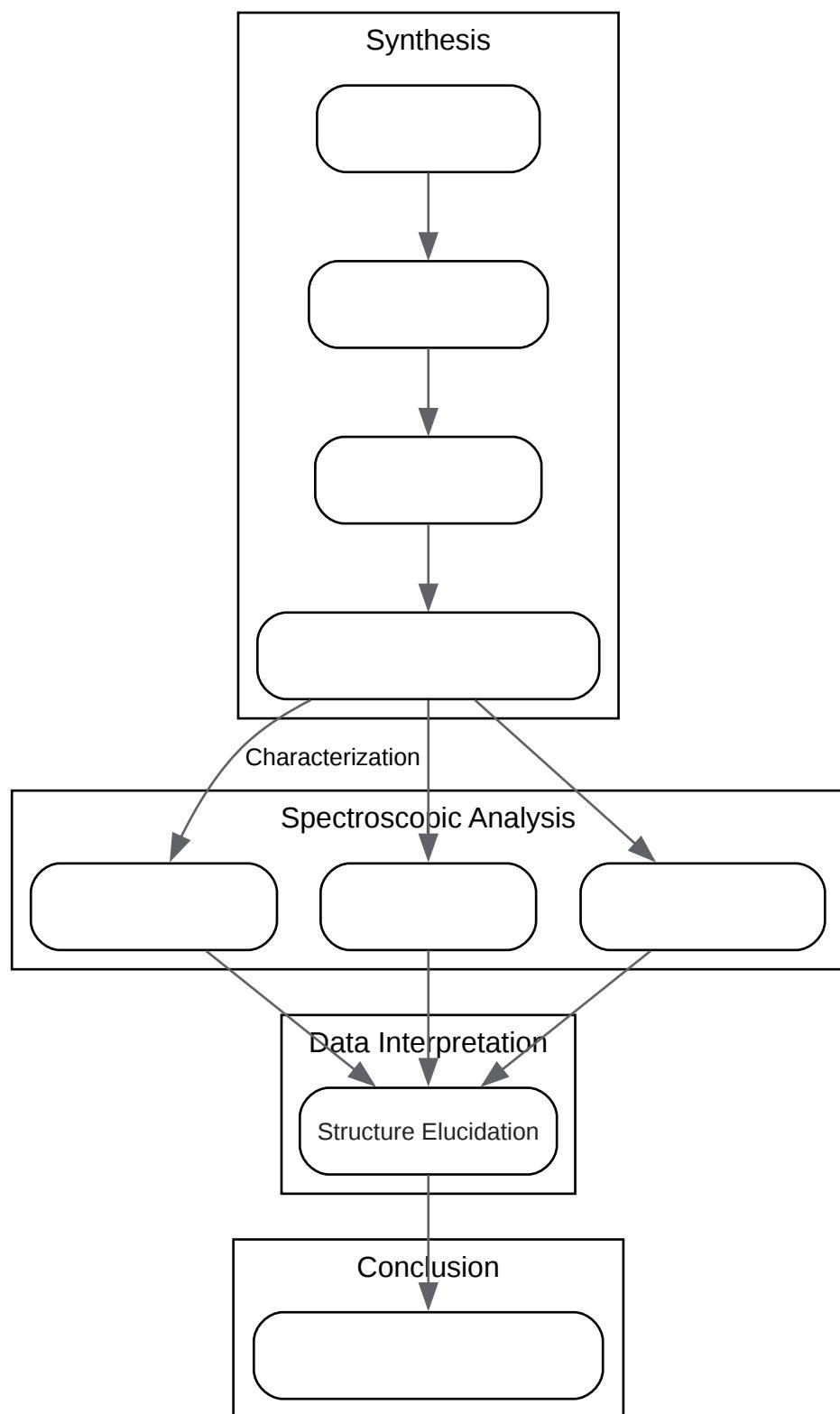
Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., $(CD_3)_2SO$ or $CDCl_3$) in an NMR tube.

- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired on the same instrument with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:


- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like **Methyl 4-hydroxybut-2-ynoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-hydroxybut-2-ynoate | C5H6O3 | CID 325086 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296378#spectroscopic-data-of-methyl-4-hydroxybut-2-ynoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

